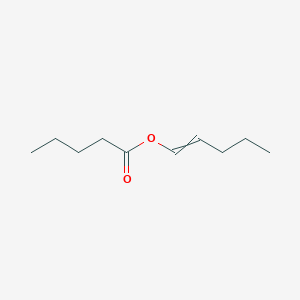
Pent-1-EN-1-YL pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pent-1-EN-1-YL pentanoate is an organic compound with the molecular formula C10H18O2. It is an ester formed from the reaction between pent-1-en-1-ol and pentanoic acid. This compound is characterized by its aliphatic ester structure, which includes a pentenyl group attached to a pentanoate moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pent-1-EN-1-YL pentanoate can be synthesized through the esterification reaction between pent-1-en-1-ol and pentanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. The reaction mixture is then heated to the appropriate temperature to achieve esterification. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Pent-1-EN-1-YL pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Pentanoic acid or pentanal.
Reduction: Pent-1-en-1-ol.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pent-1-EN-1-YL pentanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving ester metabolism and enzymatic reactions.
Medicine: Research into ester-based drug delivery systems may utilize this compound as a model compound.
Industry: It is used in the production of fragrances and flavorings due to its pleasant odor.
Wirkmechanismus
The mechanism of action of Pent-1-EN-1-YL pentanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis in the presence of esterases, leading to the formation of pent-1-en-1-ol and pentanoic acid. These hydrolysis products can then participate in further metabolic pathways, influencing various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pent-1-ene: An unsaturated hydrocarbon with a similar structure but lacking the ester functional group.
Pentanoic acid: The carboxylic acid counterpart of the ester.
Pent-1-en-1-ol: The alcohol counterpart of the ester.
Uniqueness
Pent-1-EN-1-YL pentanoate is unique due to its ester functional group, which imparts distinct chemical reactivity and physical properties compared to its similar compounds. The presence of both an alkene and an ester group allows it to participate in a wider range of chemical reactions, making it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
565165-36-8 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
pent-1-enyl pentanoate |
InChI |
InChI=1S/C10H18O2/c1-3-5-7-9-12-10(11)8-6-4-2/h7,9H,3-6,8H2,1-2H3 |
InChI-Schlüssel |
YCPDOSBDNBUOBD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)OC=CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


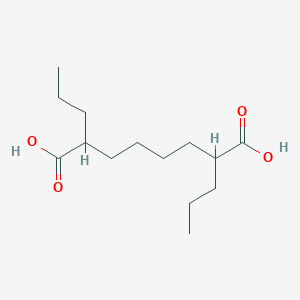
![Piperazine, 1-(3-chlorophenyl)-4-[(1,3-dihydroxy-9-acridinyl)carbonyl]-](/img/structure/B14230160.png)
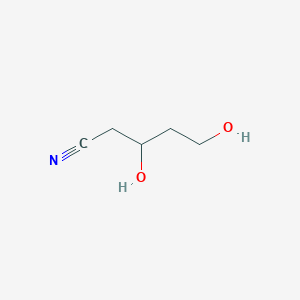
![4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde](/img/structure/B14230166.png)
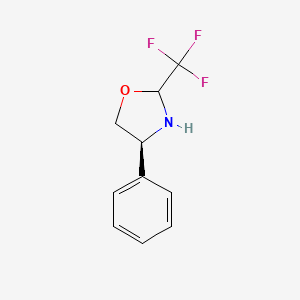


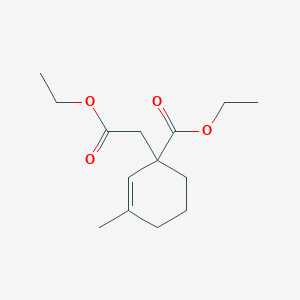
![1H-1,2,4-Triazole, 3,3'-[1,10-decanediylbis(thio)]bis[5-methyl-](/img/structure/B14230188.png)


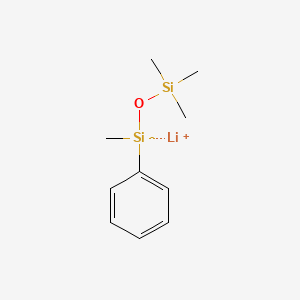
silane](/img/structure/B14230231.png)
![2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid](/img/structure/B14230234.png)
